Chloro(2-chloroethyl)dimethylsilane

Description

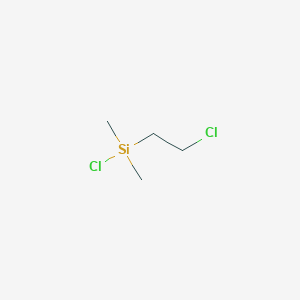

Chloro(2-chloroethyl)dimethylsilane is an organosilicon compound with the molecular formula C₄H₉Cl₂Si, comprising a silicon atom bonded to two methyl groups, one chlorine atom, and a 2-chloroethyl group (-CH₂CH₂Cl). Its structural specificity distinguishes it from other chlorosilanes by the presence of a terminal chlorine on the ethyl chain. Key applications include its use as an intermediate in organic synthesis, particularly in modifying surfaces or polymers, and in pharmaceutical research (e.g., PROTAC development) .

Properties

IUPAC Name |

chloro-(2-chloroethyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Si/c1-7(2,6)4-3-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHBEVRKYFBXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559494 | |

| Record name | Chloro(2-chloroethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44519-64-4 | |

| Record name | Chloro(2-chloroethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 2-chloroethyl group in this compound introduces steric bulk and polarity compared to simpler analogs like dichlorodimethylsilane. This increases molecular weight and boiling point relative to dichlorodimethylsilane .

- Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9) has a shorter chloromethyl chain, resulting in lower molecular weight (143.09 vs. 159.16) and higher density (1.086 vs. ~1.08–1.10) .

The 2-chloroethyl group may enhance alkylation activity in nitrosourea-based pharmaceuticals, similar to findings in , where alkylating activity correlates with therapeutic efficacy .

Applications :

- Dichlorodimethylsilane is widely used in silicone production due to its high reactivity with water, forming hydrophobic layers .

- Chloro(dimethyl)(phenylethynyl)silane is employed in click chemistry for functionalizing polymers , while this compound could serve analogous roles in drug conjugates (e.g., PROTACs) .

Research Findings and Mechanistic Insights

- Electron Attachment : Chloro(chloromethyl)dimethylsilane demonstrates a dissociative electron attachment cross-section peaking at ~1.5 eV, forming Cl⁻ and Si-centered radicals . This reactivity is critical in plasma deposition processes.

- Biological Activity : Compounds with 2-chloroethyl groups (e.g., nitrosoureas in ) show enhanced alkylating activity, which disrupts DNA replication in cancer cells. This compound could act as a precursor for similar bioactive molecules .

- Toxicity : Dichlorodimethylsilane is highly corrosive and releases HCl upon hydrolysis, necessitating careful handling . The 2-chloroethyl variant may pose similar risks due to its labile chlorine substituents.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling Chloro(2-chloroethyl)dimethylsilane in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use fluorinated rubber gloves (minimum thickness 0.7 mm, penetration time >480 minutes) and chloroprene gloves (0.6 mm, >30 minutes) to prevent skin contact. Full-face respirators with ABEK-type filters (EN 14387 standard) are required if vapor concentrations exceed safe limits .

- Ventilation : Conduct experiments in fume hoods with ≥0.5 m/s airflow to minimize inhalation risks. Avoid open-air handling due to hydrolysis sensitivity .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) in dry, ventilated areas. Monitor for leaks, as moisture exposure can trigger decomposition .

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify impurities using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min). Compare retention times against certified reference standards .

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra in CDCl₃. Key signals include δ 0.4–0.6 ppm (Si–CH₃) and δ 2.8–3.2 ppm (Cl–CH₂–CH₂–Si) .

Q. What are the recommended disposal protocols for this compound waste?

- Methodological Answer :

- Neutralization : React with aqueous sodium bicarbonate (10% w/v) under controlled conditions to hydrolyze the compound into less hazardous silanols. Monitor pH to ensure completeness .

- Waste Containment : Collect residues in high-density polyethylene (HDPE) containers labeled for halogenated organics. Partner with certified waste management firms for incineration at ≥1,100°C to minimize dioxin formation .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Nucleophilic Substitution : The β-chloroethyl group undergoes SN2 reactions with alkoxides or amines. For example, reaction with sodium methoxide yields (2-methoxyethyl)dimethylchlorosilane. Monitor reaction progress via NMR (δ −10 to −15 ppm for Si–Cl → Si–OR transition) .

- Catalytic Activation : Use Pd(PPh₃)₄ (1 mol%) to facilitate Heck-type couplings with aryl halides. Optimize solvent polarity (e.g., DMF vs. THF) to balance reaction rate and byproduct formation .

Q. How do computational models predict the thermal decomposition behavior of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si–Cl (≈340 kJ/mol) and C–Cl (≈310 kJ/mol) using B3LYP/6-311++G(d,p). Results suggest preferential cleavage of the β-chloroethyl C–Cl bond at >200°C, releasing HCl and forming dimethylvinylsilane .

- Thermogravimetric Analysis (TGA) : Validate models experimentally with a heating rate of 10°C/min under N₂. Observe mass loss peaks at 220–240°C, correlating with theoretical predictions .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Meta-Analysis Framework : Systematically review studies using PRISMA guidelines. Exclude non-peer-reviewed sources (e.g., vendor SDS) and focus on OECD Guideline 403-compliant acute inhalation toxicity tests. Weight data by sample size and methodology rigor .

- In Vitro Validation : Use A549 lung epithelial cells to assess LC₅₀. Expose cells to 50–500 ppm vapor for 24 hours and measure viability via MTT assay. Compare results against conflicting literature to identify dose-response discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.